N-(1,1-二氧化四氢噻吩-3-基)-N-异丁基-3,5-二硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

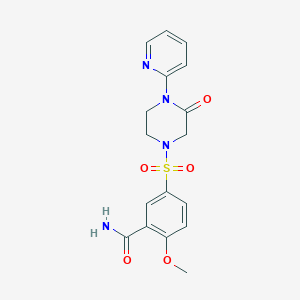

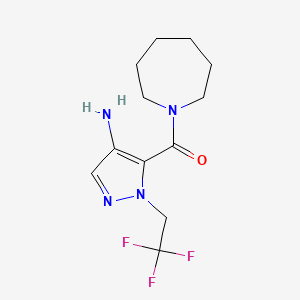

The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” belongs to a class of compounds that contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The tetrahydrothiophene ring in this compound is substituted with a dioxido group, an isobutyl group, and a 3,5-dinitrobenzamide group .

Synthesis Analysis

While specific synthesis methods for “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” are not available, similar compounds have been synthesized and studied . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been synthesized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” would likely be complex due to the presence of multiple functional groups. The tetrahydrothiophene ring would provide a cyclic structure, while the dioxido group would introduce oxygen atoms into the structure. The isobutyl group would provide an alkyl chain, and the 3,5-dinitrobenzamide group would introduce nitro groups and an amide linkage .

科学研究应用

- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels play a crucial role in neuronal excitability and neurotransmitter release. Activation of GIRK channels can modulate neuronal firing and synaptic transmission, making this research area relevant for neuropharmacology and neurological disorders.

- In practical research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide derivatives were evaluated for their antibacterial properties . The in vitro zone of inhibition (ZOI) method demonstrated their effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This finding suggests potential applications in antimicrobial drug development.

- Researchers have identified compounds derived from this scaffold with nanomolar potency as GIRK1/2 activators . Importantly, these compounds exhibit improved metabolic stability compared to prototypical urea-based compounds . Enhancing metabolic stability is crucial for drug candidates, making this an exciting avenue for further exploration.

GIRK Channel Activation

Antibacterial Activity

Metabolic Stability Enhancement

作用机制

未来方向

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQHVLBFPFMNFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)

![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)

![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)

![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)

![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)

![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)